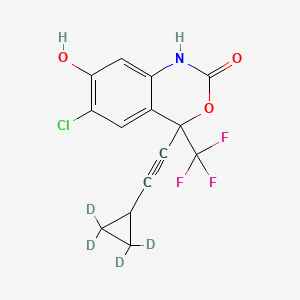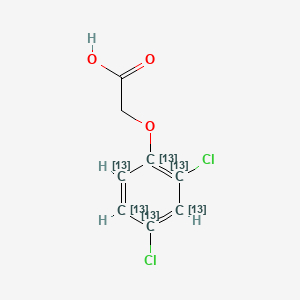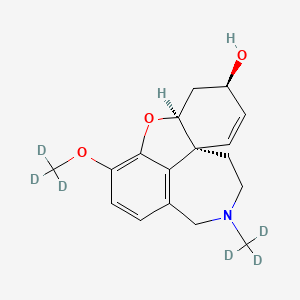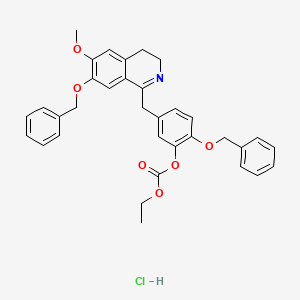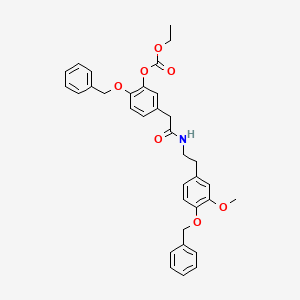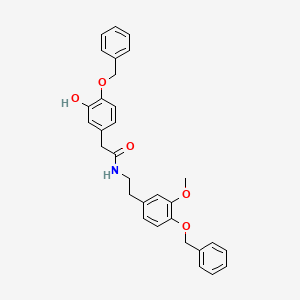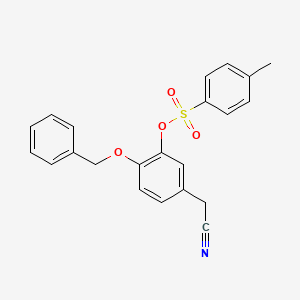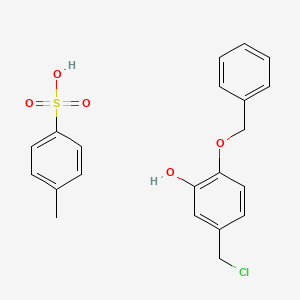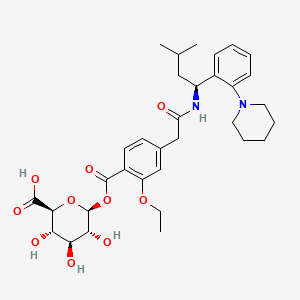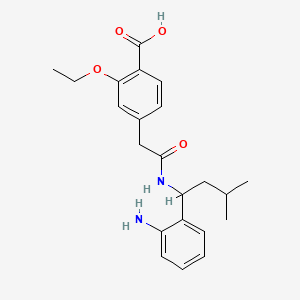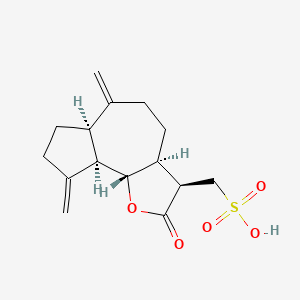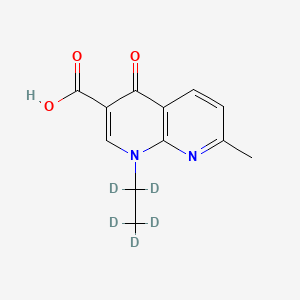
Nalidixic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalidixic Acid-d5 is a deuterated form of Nalidixic Acid, a synthetic antimicrobial agent belonging to the quinolone class. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic labeling. Nalidixic Acid itself was the first quinolone antibiotic discovered and has been historically used to treat urinary tract infections caused by Gram-negative bacteria.
Mécanisme D'action
- The compound’s primary target is the A subunit of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. By inhibiting this subunit, Nalidixic Acid-d5 disrupts bacterial DNA synthesis and replication .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Nalidixic Acid-d5, like its parent compound Nalidixic Acid, plays a significant role in biochemical reactions. It acts as an inhibitor of the A subunit of bacterial DNA gyrase . This interaction with DNA gyrase, a type of enzyme, is crucial for its antibacterial activity .
Cellular Effects
This compound exerts various effects on cells. It is primarily effective against Gram-negative bacteria . In lower concentrations, it acts in a bacteriostatic manner, inhibiting growth and reproduction. In higher concentrations, it is bactericidal, meaning that it kills bacteria instead of merely inhibiting their growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its active metabolite, hydroxynalidixic acid, binding strongly but reversibly to DNA. This interaction interferes with the synthesis of RNA and, consequently, with protein synthesis . It selectively and reversibly blocks DNA replication in susceptible bacteria .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Adverse reactions to Nalidixic Acid develop frequently and occur more readily with prolonged administration
Metabolic Pathways
This compound is involved in metabolic pathways. It is partially metabolized in the liver, with about 30% of the administered dose being metabolized to the active metabolite, hydroxynalidixic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalidixic Acid-d5 involves the incorporation of deuterium atoms into the Nalidixic Acid molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Nalidixic Acid can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nalidixic Acid-d5 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups in this compound, potentially altering its antimicrobial properties.
Reduction: Reduction reactions can convert ketone groups to alcohols, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Nalidixic Acid-d5 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of Nalidixic Acid in biological samples.
Pharmacokinetics: Helps in studying the metabolism and distribution of Nalidixic Acid in the body.
Drug Development: Used in the development of new quinolone antibiotics by providing insights into the structure-activity relationship.
Microbiology: Employed in studies to understand the mechanism of action of quinolone antibiotics and their effects on bacterial DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Norfloxacin: Another fluoroquinolone used to treat urinary tract infections.
Ofloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
Nalidixic Acid-d5 is unique due to its deuterated form, which provides stability and precision in analytical measurements. Unlike other quinolones, it is primarily used as an internal standard rather than a therapeutic agent.
Propriétés
IUPAC Name |
7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLWQUZZRMNGJ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
